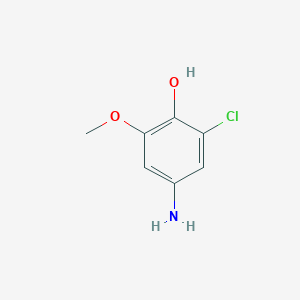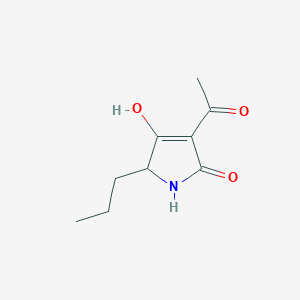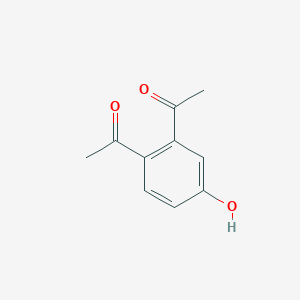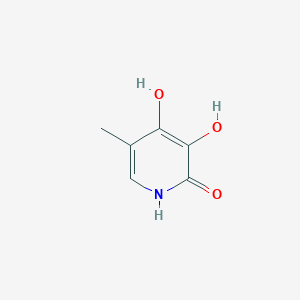
3,4-Dihydroxy-5-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxy-5-methylpyridin-2(1H)-one is a heterocyclic organic compound. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them valuable in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-5-methylpyridin-2(1H)-one typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives, which undergo functional group modifications to introduce hydroxyl and methyl groups at specific positions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
3,4-Dihydroxy-5-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially forming quinones.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups.
科学研究应用
3,4-Dihydroxy-5-methylpyridin-2(1H)-one may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antioxidant or anti-inflammatory effects.
Industry: Used in the production of dyes, pigments, or other specialty chemicals.
作用机制
The mechanism of action for 3,4-Dihydroxy-5-methylpyridin-2(1H)-one would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, modulating biochemical pathways, or acting as a reactive intermediate in chemical processes.
相似化合物的比较
Similar Compounds
3,4-Dihydroxy-2-methylpyridine: Similar structure but with different substitution patterns.
5-Hydroxy-2-methylpyridin-3(1H)-one: Another related compound with hydroxyl and methyl groups in different positions.
Uniqueness
3,4-Dihydroxy-5-methylpyridin-2(1H)-one’s unique arrangement of functional groups might confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
95508-57-9 |
|---|---|
分子式 |
C6H7NO3 |
分子量 |
141.12 g/mol |
IUPAC 名称 |
3,4-dihydroxy-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7NO3/c1-3-2-7-6(10)5(9)4(3)8/h2,9H,1H3,(H2,7,8,10) |
InChI 键 |
FYAGLPZMTMNZMW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC(=O)C(=C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




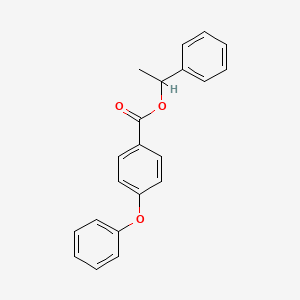
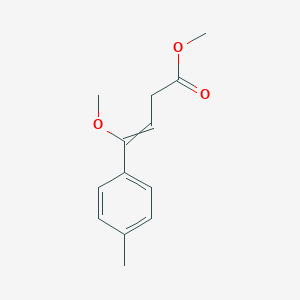
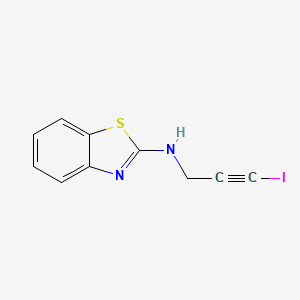
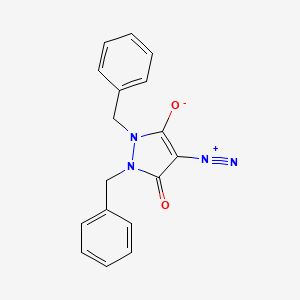
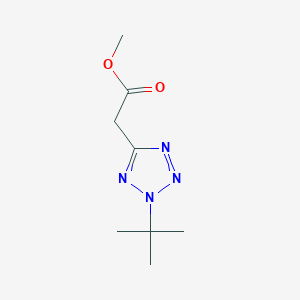
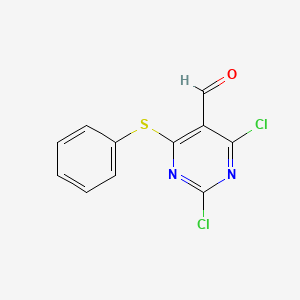
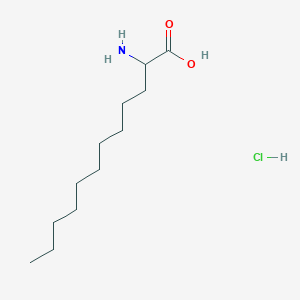
![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)
